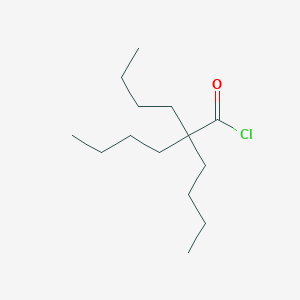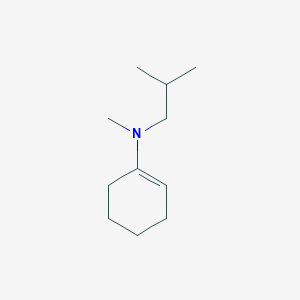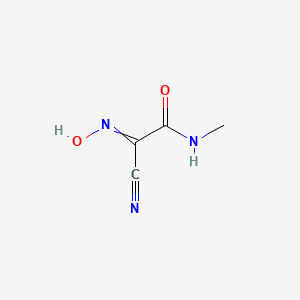
2-cyano-2-(hydroxyimino)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-(hydroxyimino)-N-methylacetamide is a chemical compound known for its unique structure and properties It is an oxime derivative, which means it contains a functional group characterized by the presence of a hydroxylamine group attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-(hydroxyimino)-N-methylacetamide typically involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction is carried out under controlled pH conditions to ensure high yield and purity. The product can be purified through recrystallization from solvents such as ethanol or ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is often produced in batch reactors, and the purification process involves multiple recrystallization steps to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2-(hydroxyimino)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxime derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted acetamides .
Applications De Recherche Scientifique
2-Cyano-2-(hydroxyimino)-N-methylacetamide has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-cyano-2-(hydroxyimino)-N-methylacetamide exerts its effects involves its ability to act as a neutralizing reagent. It suppresses base-catalyzed side reactions, such as racemization, by neutralizing the basicity or nucleophilicity of other reagents. This property makes it an effective additive in peptide synthesis, where it helps to achieve high yields and purity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): Known for its use in peptide synthesis as a coupling additive.
1-Hydroxybenzotriazole (HOBt): A commonly used additive in peptide synthesis but has explosive properties.
1-Hydroxy-7-azabenzotriazole (HOAt): Another peptide synthesis additive with similar properties to HOBt but also explosive.
Uniqueness
2-Cyano-2-(hydroxyimino)-N-methylacetamide stands out due to its lower risk of explosion compared to HOBt and HOAt. It also offers a good balance between reactivity and stability, making it a safer and more efficient alternative for use in peptide synthesis .
Propriétés
Numéro CAS |
50834-03-2 |
|---|---|
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
2-cyano-2-hydroxyimino-N-methylacetamide |
InChI |
InChI=1S/C4H5N3O2/c1-6-4(8)3(2-5)7-9/h9H,1H3,(H,6,8) |
Clé InChI |
LNSWHHYDHVLALZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(=NO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


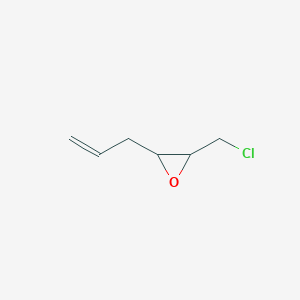


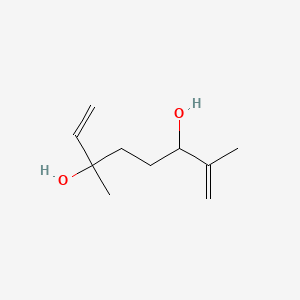




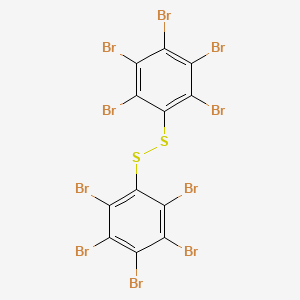
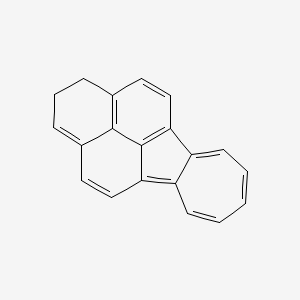
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
